molecular formula C18H20ClN3S B11471167 5-(2-Chlorobenzyl)-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione

5-(2-Chlorobenzyl)-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione

Cat. No.: B11471167
M. Wt: 345.9 g/mol
InChI Key: DVMLRMCNQOAFLC-UHFFFAOYSA-N
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Description

5-[(2-chlorophenyl)methyl]-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that contains a triazinane ring substituted with chlorophenyl and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chlorophenyl)methyl]-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione typically involves the reaction of appropriate substituted anilines with triazinane derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(2-chlorophenyl)methyl]-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazinane derivatives.

Scientific Research Applications

5-[(2-chlorophenyl)methyl]-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[(2-chlorophenyl)methyl]-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-[(2-chlorophenyl)methyl]-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-one: Similar structure but with an oxygen atom instead of sulfur.

    5-[(2-chlorophenyl)methyl]-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-selenone: Contains a selenium atom instead of sulfur.

    5-[(2-chlorophenyl)methyl]-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-imine: Contains an imine group instead of thione.

Uniqueness

The uniqueness of 5-[(2-chlorophenyl)methyl]-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione lies in its specific substitution pattern and the presence of the thione group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H20ClN3S

Molecular Weight

345.9 g/mol

IUPAC Name

5-[(2-chlorophenyl)methyl]-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione

InChI

InChI=1S/C18H20ClN3S/c1-13-6-5-9-17(14(13)2)22-12-21(11-20-18(22)23)10-15-7-3-4-8-16(15)19/h3-9H,10-12H2,1-2H3,(H,20,23)

InChI Key

DVMLRMCNQOAFLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CN(CNC2=S)CC3=CC=CC=C3Cl)C

Origin of Product

United States

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